

Spectroscopic Profile of 2,2-Dimethoxypropane-1,3-diol: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2-Dimethoxypropane-1,3-diol

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This technical guide provides a detailed overview of the available spectroscopic data for the compound **2,2-Dimethoxypropane-1,3-diol** (CAS No. 153214-82-5). The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a centralized resource for the characterization of this molecule.

Molecular Structure and Properties

- IUPAC Name: **2,2-dimethoxypropane-1,3-diol**
- Molecular Formula: C₅H₁₂O₄
- Molecular Weight: 136.15 g/mol
- Structure:

Spectroscopic Data Summary

The following sections and tables summarize the available experimental spectroscopic data for **2,2-Dimethoxypropane-1,3-diol**. It should be noted that while ¹H NMR and Mass Spectrometry data are available, experimental ¹³C NMR and Infrared (IR) spectroscopy data are not readily found in publicly accessible databases and literature.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule, revealing their chemical environment, proximity to other protons, and the overall connectivity of the molecular structure.

Chemical Shift (δ) ppm	Multiplicity	Integration (No. of H)	Coupling Constant (J) Hz	Assignment
3.65	Doublet (d)	4H	4.0	-CH ₂ OH
3.27	Singlet (s)	6H	N/A	-OCH ₃
3.12	Broad Singlet (brs)	2H	N/A	-OH

Table 1: ¹H NMR Data for **2,2-Dimethoxypropane-1,3-diol**. Data acquired at 250 MHz in CDCl₃.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight and elemental composition of a compound.

m/z Ratio	Ion
137.5	[M+H] ⁺
159.0	[M+Na] ⁺

Table 2: Mass Spectrometry Data for **2,2-Dimethoxypropane-1,3-diol**. Data obtained via Ionization System (IS).

Experimental Protocols

The following are generalized, representative protocols for the acquisition of the spectroscopic data presented. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-25 mg of the **2,2-dimethoxypropane-1,3-diol** sample is accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3). The solution is transferred to a 5 mm NMR tube.
- **Instrumentation:** A 250 MHz NMR spectrometer is used for the analysis.
- **Data Acquisition:** The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. The ^1H NMR spectrum is acquired using a standard pulse sequence.
- **Data Processing:** The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak of CDCl_3 (δ 7.26 ppm).

Mass Spectrometry (MS)

- **Sample Preparation:** A dilute solution of the analyte is prepared by dissolving a small amount of **2,2-dimethoxypropane-1,3-diol** in a suitable volatile solvent, such as methanol or acetonitrile.
- **Instrumentation:** An electrospray ionization (ESI) mass spectrometer is used for the analysis.
- **Data Acquisition:** The sample solution is introduced into the ESI source, where it is nebulized and ionized. The resulting ions are then guided into the mass analyzer. The mass spectrum is recorded, showing the mass-to-charge ratio of the detected ions.
- **Data Analysis:** The spectrum is analyzed to identify the molecular ion peak (e.g., $[\text{M}+\text{H}]^+$ or $[\text{M}+\text{Na}]^+$) to confirm the molecular weight of the compound.

Infrared (IR) Spectroscopy (General Protocol)

While specific data for **2,2-dimethoxypropane-1,3-diol** is not available, a general protocol for a liquid sample is as follows:

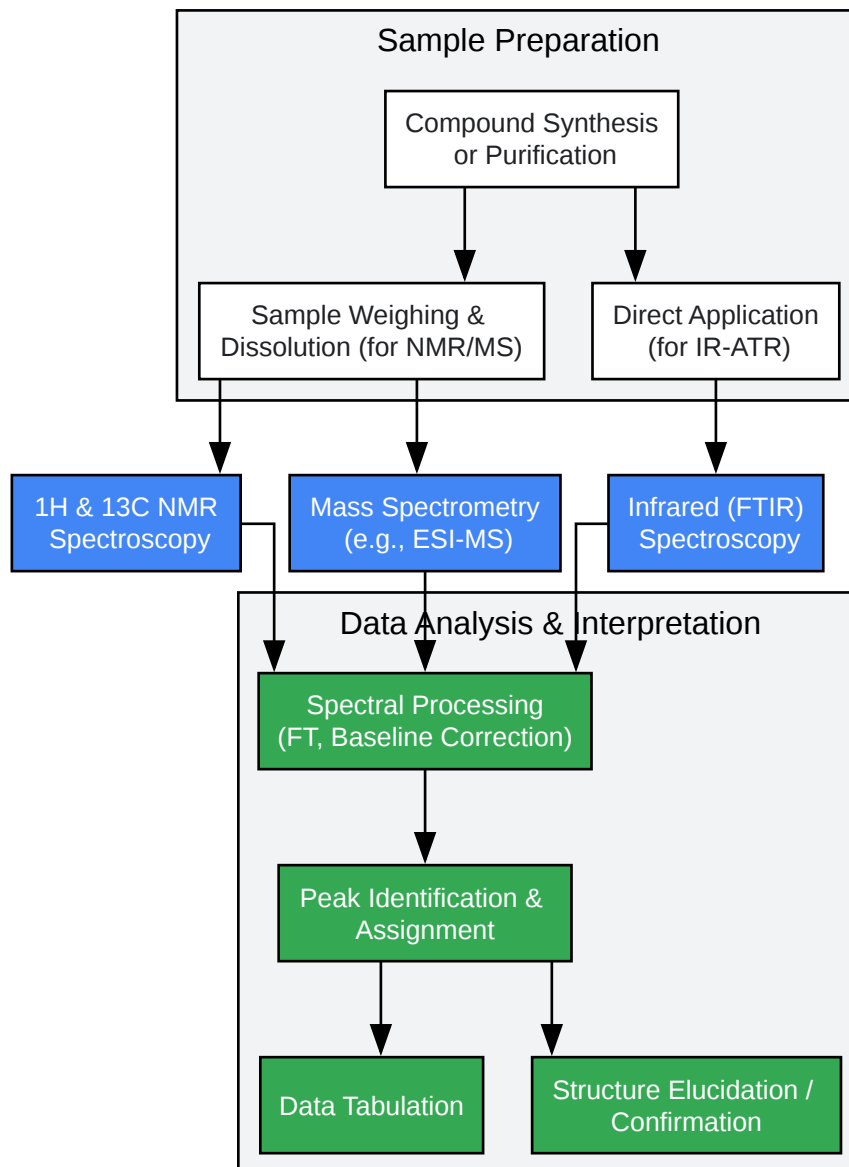
- **Sample Preparation:** For a neat liquid sample, a single drop is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.
- **Data Acquisition:** A background spectrum of the clean, empty ATR crystal is recorded. The sample is then applied, and the sample spectrum is acquired over a standard range (e.g., 4000-400 cm^{-1}).
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound, from sample preparation to final data interpretation and structure elucidation.

General Workflow for Spectroscopic Analysis



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General Workflow for Spectroscopic Analysis

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com